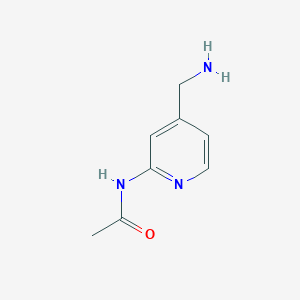![molecular formula C15H20N6O4 B13103410 (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves multiple steps, including the formation of the purine base and the subsequent attachment of the furodioxole moiety. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The purine ring can be reduced to modify its electronic properties.
Substitution: The amino group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s purine base makes it relevant for studying nucleic acid interactions and enzyme functions. It can be used in assays to investigate the binding affinity and specificity of various biomolecules.
Medicine
Medically, the compound has potential as a therapeutic agent due to its structural similarity to nucleotides. It could be explored for antiviral or anticancer properties, given its ability to interfere with nucleic acid synthesis.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action for (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or interfering with nucleic acid replication. This interaction is facilitated by the purine base, which mimics natural nucleotides, allowing the compound to integrate into biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine base structure.
6-Mercaptopurine: A synthetic purine analog used in chemotherapy.
Uniqueness
What sets (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide apart is its unique furodioxole moiety, which provides additional sites for chemical modification and potential interactions
Eigenschaften
Molekularformel |
C15H20N6O4 |
|---|---|
Molekulargewicht |
348.36 g/mol |
IUPAC-Name |
(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9+,10-,14-/m1/s1 |
InChI-Schlüssel |
FIHQDKWIAMIECN-QOBXEIRBSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Kanonische SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)




![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)



